molecular formula C8H10N2O4S B13407124 4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester

4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester

Katalognummer: B13407124
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: UIZGOZRVLMZYMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of both amino and sulfonyl functional groups attached to a benzoic acid methyl ester core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form 4-nitrobenzoic acid methyl ester. This intermediate is then subjected to reduction to yield 4-amino-3-nitrobenzoic acid methyl ester. The final step involves the sulfonation of the amino group to introduce the sulfonyl functional group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the purity and quality of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can regenerate the original amino groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-3-nitrobenzoic acid methyl ester: This compound is similar in structure but contains a nitro group instead of a sulfonyl group.

    4-Amino-3-sulfamoylbenzoic acid: This compound has a similar sulfonamide functional group but lacks the ester moiety.

Uniqueness

4-Amino-3-(aminosulfonyl)-benzoic acid methyl ester is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its ester moiety also allows for further functionalization and derivatization, making it a versatile compound in various applications.

Eigenschaften

Molekularformel

C8H10N2O4S

Molekulargewicht

230.24 g/mol

IUPAC-Name

methyl 4-amino-3-sulfamoylbenzoate

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)

InChI-Schlüssel

UIZGOZRVLMZYMF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)N)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.